molecular formula C10H11NO B1602006 5-Methoxy-6-methyl-1H-indole CAS No. 3139-10-4

5-Methoxy-6-methyl-1H-indole

Cat. No. B1602006
CAS RN: 3139-10-4
M. Wt: 161.2 g/mol
InChI Key: IIJZGWAVCFDDDK-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indole is a derivative of indole, which is an aromatic heterocyclic organic compound . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-6-methyl-1H-indole is similar to that of other indole derivatives . It contains a benzopyrrole structure, which is characteristic of indoles .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some novel synthesized indole bearing compounds have also been reported to have potent cell wall inhibition activity . In a specific reaction, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-6-methyl-1H-indole are similar to those of other indole derivatives . Its molecular weight is 161.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 161.084063974 g/mol .

Scientific Research Applications

Alzheimer's Disease Treatment

5-Methoxy-6-methyl-1H-indole derivatives have been identified as potent antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), with a particular derivative, SUVN-502, showing promise for the treatment of cognitive disorders such as Alzheimer's disease. It has high affinity and selectivity over various target sites, including receptors and enzymes. Notably, the combination of SUVN-502 with donepezil and memantine showed synergistic effects in enhancing acetylcholine levels in the ventral hippocampus, a critical region for memory and learning. This suggests a potential for improving cognitive functions in Alzheimer’s patients (Nirogi et al., 2017).

Photophysics Research

5-Methoxyindole exhibits unique photophysical properties, differentiating it from other indole derivatives. Its excited state behavior supports the existence of two classes of exciplexes, namely charge-transfer and dipole-dipole stabilized. The study of its fluorescence quantum yield and activation energy for fluorescence quenching provides insights into the photophysics of methoxy-substituted indoles, which is valuable in the field of photochemistry (Hershberger & Lumry, 1976).

Antioxidant Properties

Research into the Maillard reaction involving 5-methoxytryptamine has led to the discovery of 6-methoxytetrahydro-β-carboline derivatives with moderate antioxidant properties. These derivatives show potential as β-carboline antioxidants. The investigation highlights the Maillard reaction's capacity to generate compounds with antioxidant activities, which could be beneficial in various applications, including food science and pharmacology (Goh et al., 2015).

Spectroscopic and Computational Studies

Spectroscopic studies, such as Fourier Transform Infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR), have been conducted on indole-bearing compounds like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. These studies provide valuable data on optimized geometry and molecular interactions of such compounds. Theoretical investigations using density functional theory (DFT) further aid in understanding the electronic and structural properties of these indole derivatives, which are crucial for their applications in material science and molecular design (Haress et al., 2016).

Future Directions

Indole derivatives have a broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration and development of indole derivatives, including 5-Methoxy-6-methyl-1H-indole, in the future .

properties

IUPAC Name

5-methoxy-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJZGWAVCFDDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499771
Record name 5-Methoxy-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-6-methyl-1H-indole

CAS RN

3139-10-4
Record name 5-Methoxy-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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